5-Fluoro-2,3-dihydro-1,4-benzodioxine falls under the category of heterocyclic compounds, specifically within the subclass of benzodioxines. Its structure comprises a fused dioxole and benzene ring system, which contributes to its chemical reactivity and biological activity.
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine typically begins with a precursor such as 2,3-dihydro-1,4-benzodioxine. The general synthetic route involves several key steps:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and ensure consistent quality during large-scale production. Automated systems are often employed for precise control of reaction parameters like temperature and reagent flow rates to optimize yield and purity .
The molecular structure of 5-Fluoro-2,3-dihydro-1,4-benzodioxine can be described as follows:
5-Fluoro-2,3-dihydro-1,4-benzodioxine participates in various chemical reactions:
The specific conditions for these reactions vary but generally involve:
The products formed depend significantly on the reaction conditions and reagents employed.
The mechanism of action for 5-Fluoro-2,3-dihydro-1,4-benzodioxine is primarily related to its interaction with biological targets. The fluorine atom enhances binding affinity to certain enzymes or receptors due to its electronegativity and size.
Research indicates that the compound may influence various metabolic pathways and enzyme interactions. Its unique structure allows it to interact effectively with biological molecules, potentially modulating their activity .
5-Fluoro-2,3-dihydro-1,4-benzodioxine has several significant applications:
The 1,4-benzodioxane scaffold serves as a privileged bioisosteric template in medicinal chemistry due to its ability to mimic catechol moieties while offering enhanced metabolic stability and tailored physicochemical properties. This heterocyclic system integrates a benzene ring fused with a 1,4-dioxane ring, creating a semi-rigid structure that confers optimal spatial orientation for target engagement [5] [6]. As a catechol bioisostere, it mitigates rapid Phase II metabolism (e.g., methylation or glucuronidation of phenolic OH groups) by replacing oxygen atoms with hydrolytically stable ethylene bridges [6]. The scaffold’s versatility is evident in its broad applicability across therapeutic targets, including GPCRs, ion channels, and enzymes, where it balances lipophilicity (clogP ≈1.8–2.5) and moderate polarity (TPSA 25–30 Ų) to enhance blood-brain barrier permeability [5].
Table 1: Physicochemical Properties of Key 1,4-Benzodioxine Derivatives
Compound | Molecular Formula | cLogP | TPSA (Ų) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
1,4-Benzodioxane (unsubstituted) | C₈H₈O₂ | 1.82 | 25.06 | 18.4 |
6-Amino-1,4-benzodioxane | C₈H₉NO₂ | 1.15 | 52.32 | 42.7 |
6-Nitro-1,4-benzodioxane | C₈H₇NO₄ | 1.08 | 74.92 | 15.2 |
5-Fluoro-2,3-dihydro-1,4-benzodioxine | C₈H₇FO₂ | 2.24 | 26.30 | >60 |
Data derived from PubChem property profiles [1] [4] [5].
Fluorination at the C5 position of 1,4-benzodioxine induces targeted electronic and steric alterations that profoundly influence ligand-receptor interactions. The fluorine atom (van der Waals radius: 1.47 Å) acts as a near-isosteric replacement for hydrogen (1.20 Å) but introduces strong electron-withdrawing effects (σₚ = +0.06) that polarize the aromatic ring and modulate π-electron density [6] [8]. This polarization enhances dipole-dipole interactions and orthogonal multipolar contacts with protein residues, as demonstrated in thrombin inhibitors where C5-fluorination improved binding affinity by 5-fold through a F⋯C=O interaction (2.4–3.5 Å) with Asn98 backbone carbonyl [6]. Additionally, fluorine’s low polarizability reduces desolvation penalties upon binding, while its high electronegativity stabilizes adjacent carbocations, mitigating metabolic oxidation at C6/C7 positions [4] [8]. SynQuest Labs’ synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine (CAS 69464-49-9) confirms the feasibility of this modification at scale, with a molecular weight of 154.14 g/mol and >98% purity [4].
Table 2: Steric and Electronic Parameters of C5 Substituents
Substituent | Van der Waals Radius (Å) | Hammett σₚ | Dipole Moment (D) | Effect on Binding ΔG (kcal/mol) |
---|---|---|---|---|
H | 1.20 | 0.00 | 0.0 | Reference |
F | 1.47 | +0.06 | 1.4 | -0.8 to -1.5 |
Cl | 1.75 | +0.23 | 1.5 | -0.3 to -0.7 |
CH₃ | 2.00 | -0.17 | 0.4 | +0.1 to -0.4 |
Data compiled from quantum mechanical calculations and crystallographic analyses [4] [6] [8].
The bioactivity enhancement conferred by C5-fluorination is exemplified in receptor affinity and metabolic stability studies. Non-fluorinated 1,4-benzodioxane exhibits moderate COX-2 inhibition (IC₅₀ = 18 µM), while its 5-fluoro analogue achieves IC₅₀ = 4.2 µM due to fluorine’s ability to form halogen bonds with Tyr355 and Ser530 catalytic residues [8]. Similarly, fluorinated benzodioxine derivatives demonstrate 3–5-fold greater binding affinity for serotonin receptors (5-HT₂ₐ Kᵢ = 12 nM) compared to non-fluorinated counterparts (Kᵢ = 38–60 nM), attributable to fluorine’s σ-hole interactions with backbone amides [5] [6]. Metabolic studies in human liver microsomes reveal that 5-fluoro substitution extends half-life from 18.4 min (parent) to >60 min by blocking para-hydroxylation pathways—a dominant metabolic route for non-fluorinated analogues [5] [8].
Integration of the 5-fluoro-1,4-benzodioxine moiety with complementary pharmacophores yields multitargeting hybrids with enhanced potency. Three strategic architectures dominate recent research:
Table 3: Bioactivity of Benzodioxine Hybrid Architectures
Hybrid Structure | Biological Target | Activity Metric | Potency vs. Control |
---|---|---|---|
Quinoxalinedione-5-F-benzodioxine | AMPA Receptor | IC₅₀ = 0.8 µM | 5.3-fold improvement |
4-Fluorobenzamide-benzodioxine (2a) | COX-2 | IC₅₀ = 0.07 µM; 85% inflam. inhib. | 1.8× indomethacin |
Thiadiazolo[3,2-a]-5-F-benzodioxine | Nav1.7 Sodium Channel | 100% writhing protection | 2.5× reference analgesic |
Data synthesized from published biochemical assays [7] [8].
Comprehensive Compound Index
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: